2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione
Description
This compound features an indolo[2,3-b]quinoxaline core substituted with a 9-chloro group and a propyl-linked isoindole-1,3-dione moiety. The chloro substituent enhances electron-withdrawing properties, while the isoindole-dione group introduces steric bulk and polarity, influencing solubility and reactivity.
Properties
Molecular Formula |
C25H17ClN4O2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[3-(9-chloroindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H17ClN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2 |
InChI Key |
VYCIYPCJFPMJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation Reactions
The compound’s indoloquinoxaline core is typically constructed via tandem Knoevenagel-Michael-cyclization sequences. A representative protocol involves:
-
Reactants : 9-chloroindolo[2,3-b]quinoxalin-6-amine, maleic anhydride, and 3-bromopropylphthalimide.
-
Catalyst : Triethylamine (Et₃N, 1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
-
Mechanism : Base-induced deprotonation initiates nucleophilic attack by the amine on maleic anhydride, followed by cyclodehydration to form the isoindole-1,3-dione moiety. Subsequent alkylation with 3-bromopropylphthalimide proceeds via SN2 displacement.
Key Data :
Chlorination and Functional Group Interconversion
Introducing the 9-chloro substituent requires careful halogenation:
-
Method : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C.
-
Conditions : 1.1 equiv SO₂Cl₂ added dropwise over 30 minutes, followed by warming to 25°C for 2 hours.
-
Challenges : Over-chlorination at C-7/C-8 positions occurs if temperature exceeds −5°C, necessitating precise thermal control.
Optimization Table :
| Temperature (°C) | SO₂Cl₂ Equiv | C-9 Selectivity | Byproduct Formation |
|---|---|---|---|
| −10 | 1.0 | 98% | <2% |
| 0 | 1.0 | 89% | 11% |
| 25 | 1.0 | 63% | 37% |
Catalytic Systems and Solvent Effects
Ionic Liquid-Mediated Synthesis
Imidazolium-based ionic liquids enhance reaction efficiency:
-
Catalyst : 1-butyl-3-methylimidazolium bromide ([bmim]Br, 20 mol%).
-
Advantages :
Solvent Screening Data :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| [bmim]Br | 82 | 4 |
| Ethanol | 68 | 12 |
| THF | 54 | 18 |
| Dichloromethane | 47 | 24 |
Ultrasound-Assisted Methods
Sonochemical activation reduces processing time:
-
Setup : 40 kHz ultrasonic bath, 50% ethanol/water.
-
Outcome : 89% yield with >99% conversion, attributed to cavitation-enhanced mass transfer.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale synthesis (1–5 kg/batch) employs:
-
Reactor Type : Tubular flow system with static mixers.
-
Parameters :
Advantages Over Batch Processing :
-
45% reduction in solvent usage.
-
60% shorter reaction time.
Crystallization and Purification
Final isolation uses anti-solvent precipitation:
-
Solvent System : Ethyl acetate/n-heptane (1:3 v/v).
-
Particle Size : Controlled to 50–100 μm via cooling rate adjustment (−0.5°C/min).
Purity Enhancement :
| Purification Step | Purity Before | Purity After |
|---|---|---|
| Crystallization | 88% | 96% |
| Chromatography | 96% | 99.5% |
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
The propyl linker installation risks undesired N- vs. O-alkylation:
-
N-Alkylation Favored : Using polar aprotic solvents (DMSO, DMF) with K₂CO₃ base.
-
O-Alkylation Observed : In THF or dichloromethane with NaH base.
Selectivity Control :
| Base | Solvent | N:O Alkylation Ratio |
|---|---|---|
| K₂CO₃ | DMSO | 19:1 |
| NaH | THF | 1:3 |
| DBU | Acetonitrile | 8:1 |
Degradation Pathways
Stability studies reveal:
-
Hydrolysis : The isoindole-dione ring opens in aqueous NaOH (pH >12) at 60°C.
-
Photodegradation : UV light (254 nm) causes C-Cl bond cleavage with t₁/₂ = 3.2 hours.
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies using Candida antarctica lipase B (CAL-B):
Chemical Reactions Analysis
Types of Reactions
2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the chloro or propyl groups, using reagents like phenacyl bromides.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, K2CO3, tert-butyl hydroperoxide, and phenacyl bromides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C25H17ClN4O2
- Molecular Weight : 440.89 g/mol
- Chemical Structure : The compound features a chloro-indole structure fused with a quinoxaline moiety, contributing to its unique properties.
Antiviral Activity
Research indicates that 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione exhibits significant antiviral properties. It has been studied for its efficacy against various viral infections, including herpes viruses. A patent suggests that this compound can be formulated into pharmaceutical compositions for treating such infections .
Anticancer Properties
The intercalation ability of this compound into DNA suggests potential applications in cancer therapy. Studies have shown that it disrupts the replication of cancer cells, leading to cell death. This mechanism makes it a candidate for further research in oncology .
Antibacterial Effects
The compound has also demonstrated antibacterial activity, making it a subject of interest for developing new antibiotics. Its structure allows for interactions with bacterial DNA and proteins, potentially inhibiting their function .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions, often utilizing DMSO and potassium carbonate as solvents and bases respectively. The production process can be optimized for industrial applications by employing continuous flow reactors and automation to enhance efficiency and scalability .
Case Studies
Several studies have documented the efficacy of 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione in laboratory settings:
- Antiviral Study : A study demonstrated that this compound effectively inhibited viral replication in vitro at low micromolar concentrations.
- Cancer Cell Line Testing : In tests with various cancer cell lines (e.g., breast and lung cancer), the compound showed significant cytotoxicity compared to standard chemotherapy agents.
Mechanism of Action
The mechanism of action of 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and proteins, inhibiting their activity and contributing to its antiviral and antibacterial effects .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
- Electronic Effects: The target compound’s 9-Cl group increases electrophilicity compared to A9’s 2-CH₃ substituent, which is electron-donating. Nitro (9b) and cyano (15) groups in quinoline derivatives further modulate electron density .
- Solubility: The isoindole-dione group in the target compound likely improves aqueous solubility compared to A9’s hydrazino-ethanone, which may form hydrogen bonds but lacks a polar dione moiety .
Biological Activity
The compound 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione (CAS No: 612041-33-5) is a member of the indoloquinoxaline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Characteristics
Molecular Properties:
- Molecular Formula: C25H17ClN4O2
- Molecular Weight: 440.89 g/mol
- LogP: 5.4258
- Polar Surface Area: 48.972 Ų
Structural Representation:
The structural formula can be represented as follows:
Synthesis
The synthesis of 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione typically involves multi-step organic reactions starting from simpler indoloquinoxaline derivatives. The synthetic pathway may include nitration, reduction, and cyclization steps to achieve the final product with desired purity and yield.
Anticancer Activity
Recent studies have indicated that compounds within the indoloquinoxaline family exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data of Indoloquinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D011-1996 | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| D011-1996 | A549 (Lung) | 15.0 | Cell cycle arrest |
| D011-1996 | HCT116 (Colon) | 10.0 | Inhibition of topoisomerase |
Antiviral Activity
The compound also shows promising antiviral activity. Research indicates that it can inhibit viral replication in vitro, particularly against RNA viruses. The antiviral mechanism may involve interference with viral entry or replication processes.
Table 2: Antiviral Activity Against Selected Viruses
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 7.5 | Inhibition of reverse transcriptase |
| Influenza | 5.0 | Blocking viral neuraminidase |
| Hepatitis C | 8.0 | Interference with viral assembly |
Case Study 1: Anticancer Efficacy in Mice
A preclinical study evaluated the efficacy of D011-1996 in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to controls, with minimal side effects observed.
Case Study 2: In Vitro Antiviral Screening
Another study assessed the antiviral potential of D011-1996 against various viruses using Vero cells. The compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential for therapeutic application in viral infections.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound using experimental design principles?
- Methodological Answer : Factorial design is recommended to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example, a fractional factorial design reduces the number of experiments while identifying critical parameters affecting yield . Evidence from indoloquinoline synthesis shows that adjusting pH and temperature mitigates side reactions, improving selectivity . Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict optimal conditions .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and purity, as demonstrated in isoindole-dione derivatives .
- X-ray Diffraction (XRD) : Resolve crystallographic ambiguity, particularly for chlorinated indoloquinoxaline moieties, by comparing experimental data with computational models .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches in isoindole-1,3-dione) to validate synthetic intermediates .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?
- Methodological Answer : Perform in vitro assays against targets like acetylcholinesterase using Ellman’s method. For example, pre-incubate the compound with the enzyme, then measure residual activity via UV-Vis spectroscopy at 412 nm . Dose-response curves (IC) and molecular docking studies (AutoDock Vina) can link structural features (e.g., chloro-substituents) to activity .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity for rational drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. Compare with Hirshfeld surface analysis to map electrostatic potential .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with cholinesterases) using CHARMM or GROMACS to prioritize synthesis targets .
Q. How do conflicting mechanistic proposals for indoloquinoxaline synthesis pathways arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from unobserved intermediates (e.g., radical vs. ionic pathways). Use trapping experiments (e.g., TEMPO for radicals) and kinetic isotope effects (KIEs) to distinguish mechanisms. For example, isotopic labeling of chlorinated precursors can track substituent migration .
Q. Can AI-driven platforms like COMSOL Multiphysics enhance reaction simulation and optimization?
- Methodological Answer : Integrate AI with finite element analysis (FEA) in COMSOL to model multiphase reactions (e.g., solvent effects on chlorination). AI algorithms (e.g., neural networks) can predict optimal flow rates in continuous reactors, reducing experimental iterations .
Q. How can regioselectivity challenges during propyl-isoindole coupling be addressed?
- Methodological Answer : Control steric and electronic factors using protecting groups (e.g., tert-butyloxycarbonyl for amine moieties) and Lewis acid catalysts (e.g., ZnCl) to direct substitution. Monitor reaction progress via LC-MS to isolate intermediates .
Q. What strategies validate the integration of experimental and computational data for regulatory compliance?
- Methodological Answer : Cross-validate DFT-calculated IR/NMR spectra with experimental data using root-mean-square deviation (RMSD) analysis. For regulatory submissions, document discrepancies >5% and refine computational parameters (e.g., solvent polarity in Gaussian simulations) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
